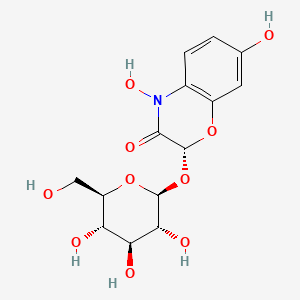
TRIBOA beta-D-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRIBOA beta-D-glucoside is a beta-D-glucoside compound characterized by having ®-2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one as the anomeric substituent . It is a naturally occurring compound found in certain plants, particularly in the grasses family. This compound is known for its role in plant defense mechanisms, acting as a natural pesticide and exhibiting allelopathic properties .
准备方法
Synthetic Routes and Reaction Conditions: TRIBOA beta-D-glucoside can be synthesized through the glucosylation of chemically synthesized TRIBOA. This process involves the use of UDP-glucosyltransferase enzymes, such as BX8, which facilitate the attachment of a glucose moiety to the TRIBOA molecule .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources where it naturally occurs. The process includes harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques to isolate the compound in its pure form .
化学反应分析
Types of Reactions: TRIBOA beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzoxazinone ring can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
TRIBOA beta-D-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucosylation reactions and enzyme kinetics.
Biology: Investigated for its role in plant defense mechanisms and its impact on herbivores and pathogens.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural pesticides and herbicides due to its allelopathic properties.
作用机制
The mechanism of action of TRIBOA beta-D-glucoside involves its interaction with specific molecular targets in plants and pests. In plants, it acts as a defense compound by inhibiting the growth of herbivores and pathogens. The compound is hydrolyzed by beta-glucosidases to release the active aglycone, which exerts its toxic effects on the target organisms. The molecular pathways involved include the inhibition of digestive enzymes in herbivores and the disruption of cellular processes in pathogens .
相似化合物的比较
TRIBOA beta-D-glucoside is unique due to its specific structure and the presence of the benzoxazinone ring. Similar compounds include:
DIMBOA beta-D-glucoside: Another benzoxazinone glucoside with a methoxy group at the 7-position.
DIBOA beta-D-glucoside: A benzoxazinone glucoside without the methoxy group.
HMBOA beta-D-glucoside: A hydroxamic acid derivative with a different substitution pattern on the benzoxazinone ring.
These compounds share similar biosynthetic pathways and functions but differ in their specific chemical structures and biological activities.
属性
分子式 |
C14H17NO10 |
|---|---|
分子量 |
359.28 g/mol |
IUPAC 名称 |
(2R)-4,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO10/c16-4-8-9(18)10(19)11(20)13(24-8)25-14-12(21)15(22)6-2-1-5(17)3-7(6)23-14/h1-3,8-11,13-14,16-20,22H,4H2/t8-,9-,10+,11-,13+,14-/m1/s1 |
InChI 键 |
YCPMEKOJGFYFJJ-TWTZXXGESA-N |
手性 SMILES |
C1=CC2=C(C=C1O)O[C@@H](C(=O)N2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1=CC2=C(C=C1O)OC(C(=O)N2O)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([1,4'-Bipiperidin]-1'-yl)-2-chloropropan-1-one](/img/structure/B13447418.png)
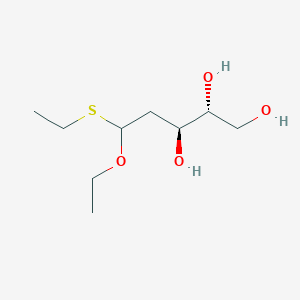
![N-[(thiophen-2-yl)methyl]cyclobutanaminehydrochloride](/img/structure/B13447426.png)
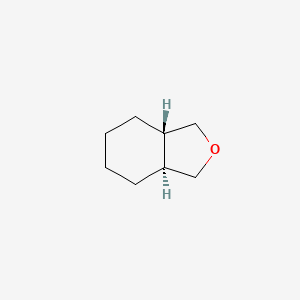
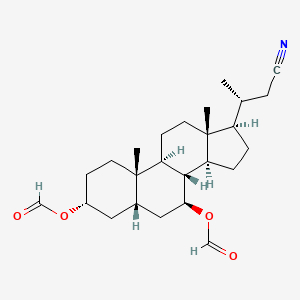
![4-[(2-Chloro-4-pyridinyl)thio]-2-butanone](/img/structure/B13447451.png)
![N-[2-(2-acetyl-6-methoxy-1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13447463.png)
![Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B13447468.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![3-[4-(tert-Butyl)phenyl]cyclobutanol](/img/structure/B13447480.png)
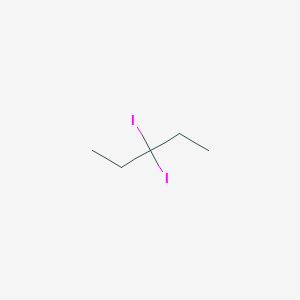

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)
